Pheleuin
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Overview
Description
Pheleuin is a pyrazinone that has been found in human stool samples. It is produced by gut microbiota nonribosomal peptide synthetases.
This compound is a pyrazinone derivative synthesized from a dipeptide aldehyde. Although the biological activity of this compound has not been reported, similar diketopiperazines are known to inhibit calpain and/or regulate S. aureus virulence factor expression.
Mechanism of Action
Target of Action
Pheleuin is a pyrazinone derivative synthesized from a dipeptide aldehyde aureus virulence factor expression .
Mode of Action
Based on its structural similarity to other diketopiperazines, it may interact with its targets (like calpain) to inhibit their activity
Biochemical Pathways
aureus virulence factor expression , it’s plausible that this compound may influence bacterial virulence pathways
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolic transformations, and its eventual elimination . Future research should focus on these aspects to understand the pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of this compound are currently unknown due to the lack of research in this area. Based on its structural similarity to other diketopiperazines, it might exhibit inhibitory effects on certain enzymes like calpain . .
Action Environment
Environmental factors can significantly impact the effectiveness of a compound . These factors can include temperature, pH, presence of other molecules, and more. Understanding how these factors affect this compound could provide valuable insights into optimizing its use and effectiveness.
Properties
IUPAC Name |
6-benzyl-3-(2-methylpropyl)piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11(2)8-14-15(18)17-13(10-16-14)9-12-6-4-3-5-7-12/h3-7,11,13-14,16H,8-10H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRTTXROEUKCAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(CN1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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